1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide
Description
1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide is a cyclohexane-1-carboxamide derivative characterized by a central cyclohexane ring substituted with an anilino group (phenylamino) and a pyrrolidin-1-ylmethyl carboxamide moiety. Its structural framework allows for interactions with biological targets such as enzymes or receptors, making it a candidate for antitumor drug development .
Properties
CAS No. |
78349-36-7 |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-anilino-N-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27N3O/c22-17(19-15-21-13-7-8-14-21)18(11-5-2-6-12-18)20-16-9-3-1-4-10-16/h1,3-4,9-10,20H,2,5-8,11-15H2,(H,19,22) |
InChI Key |
LNNHRLGUTTVIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCN2CCCC2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylamino Group: Aniline is reacted with cyclohexanone under acidic conditions to form the phenylamino-cyclohexanone intermediate.
Introduction of the Pyrrolidinylmethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in the presence of a catalyst to introduce the pyrrolidinylmethyl group.
Formation of the Carboxamide Group: Finally, the compound is treated with an appropriate carboxylating agent, such as phosgene or a carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylamino derivatives.
Scientific Research Applications
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of cyclohexane-1-carboxamides are highly dependent on the nature of their substituents. Below is a detailed comparison with two closely related analogs:
Structural Variations
- 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide: Features a 5-membered pyrrolidine ring attached via a methylene bridge to the carboxamide group.
- 1-Anilino-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide (CAS 78355-92-7): Substitutes pyrrolidine with a 6-membered piperidine ring, altering steric and electronic properties .
- 1-Anilino-N-[(dimethylamino)methyl]cyclohexane-1-carboxamide (CAS 78349-37-8): Replaces the heteroalicyclic ring with a tertiary dimethylamino group, reducing ring strain and modifying polarity .
Physicochemical Properties
Biological Activity
1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 250.35 g/mol
The compound features an aniline group, a pyrrolidine moiety, and a cyclohexane backbone, which contribute to its biological properties.
Research indicates that 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation: It may act as a modulator for various receptors, influencing downstream signaling cascades.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably:
- Cell Proliferation Inhibition: In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Neurite Outgrowth: The compound promotes neurite outgrowth in neuronal cultures, indicating potential benefits in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies have also indicated antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 10 | |
| P. aeruginosa | 20 |
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo using xenograft models. Results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in healthy tissues .
Case Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects using a rat model of ischemic stroke. Treatment with the compound resulted in improved functional recovery and reduced infarct size, suggesting its potential as a therapeutic agent for stroke .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
